

# A Comparative Guide to 1,4-Cyclohexanedione: Experimental Data vs. Literature Values

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This guide provides a comprehensive comparison of experimental data for 1,4-

**Cyclohexanedione** with established literature values. It is intended for researchers, scientists, and professionals in drug development who utilize this compound as a building block in organic synthesis. The document summarizes key physicochemical and spectroscopic properties, details the experimental protocols for their determination, and illustrates relevant workflows and reaction pathways.

## Data Presentation: Physicochemical and Spectroscopic Properties

The following table summarizes the quantitative data for **1,4-Cyclohexanedione**, cross-referencing literature values from various sources.



Property	Literature Value	Experimental Data Source
Molecular Formula	C <sub>6</sub> H <sub>8</sub> O <sub>2</sub>	PubChem, Wikipedia[1][2]
Molar Mass	112.13 g/mol	PubChem, Wikipedia[1][2]
Appearance	White to yellow crystalline solid	Wikipedia, PubChem[1][2][3][4]
Melting Point	75 - 78.5 °C	Wikipedia, ChemicalBook[1][3] [4][5]
Boiling Point	130-133 °C at 20 mmHg; ~227 °C at 760 mmHg	Wikipedia, The Good Scents  Company[1][3][5]
Solubility	Very soluble in water; Soluble in ethanol, methanol; Insoluble in diethyl ether.[1][4]	Wikipedia, ChemicalBook[1][4]
<sup>1</sup> H NMR	δ ~2.7 ppm (s, 8H) in CDCl₃	SpectraBase, YouTube[6][7]
<sup>13</sup> C NMR	$\delta$ ~37 ppm (CH <sub>2</sub> ), $\delta$ ~208 ppm (C=O)	YouTube[7]
IR Absorption	~1700 cm <sup>-1</sup> (C=O stretch)	NIST WebBook, YouTube[7][8]

### **Experimental Protocols**

Detailed methodologies for the key experiments cited above are provided below. These protocols represent standard laboratory procedures for the characterization of organic compounds.

1. Melting Point Determination (Capillary Method)

The melting point of a solid is a key indicator of its purity. A sharp melting range close to the literature value suggests a pure compound.

Sample Preparation: A small amount of the crystalline 1,4-Cyclohexanedione is finely crushed. The open end of a glass capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 1-2 mm.[9][10]

#### Validation & Comparative





- Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a melting point apparatus or a Thiele tube containing heating oil.[9][11]
- Measurement: The apparatus is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.[11][12] The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has liquefied.[11][13] Pure substances typically exhibit a sharp melting range of 0.5-1.0 °C.[11]
- 2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of a compound.

- Sample Preparation: Approximately 5-25 mg of 1,4-Cyclohexanedione is weighed and dissolved in about 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a small vial. [14][15] The use of deuterated solvents prevents the solvent's proton signals from overwhelming the sample signals.[16]
- Filtration: To remove any particulate matter that could degrade the spectral quality, the solution is filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[14]
- Data Acquisition: The NMR tube is placed in the spectrometer's magnet. The experiment is set up to acquire a ¹H NMR spectrum. An internal standard, such as tetramethylsilane (TMS), is often used for chemical shift calibration.[15][17] For ¹³C NMR, a larger sample quantity (50-100 mg) may be required due to the lower natural abundance of the ¹³C isotope. [15]
- 3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For **1,4- Cyclohexanedione**, the key feature is the carbonyl (C=O) group.

Sample Preparation (Thin Solid Film Method): A small amount of solid 1,4 Cyclohexanedione (approx. 5-10 mg) is dissolved in a few drops of a volatile solvent like methylene chloride.[18]



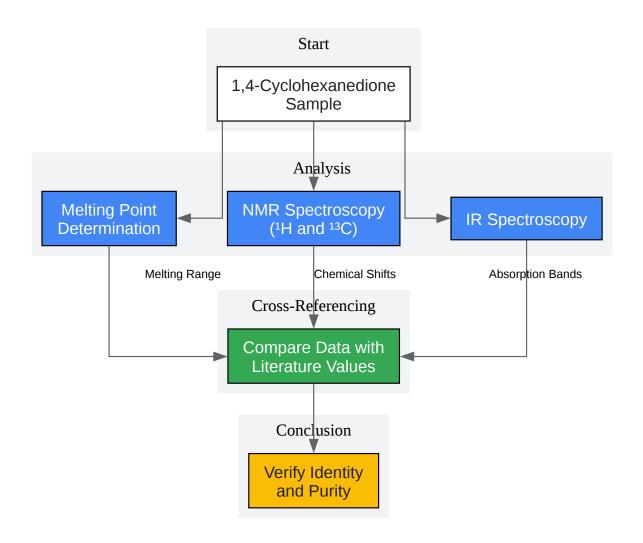
- Film Deposition: A drop of this solution is placed onto the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin, solid film of the compound on the plate.[18]
- Data Acquisition: The salt plate is placed in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty plate may be run first. The sample spectrum is then recorded. The resulting spectrum shows absorbance peaks corresponding to the vibrational frequencies of the functional groups in the molecule.[18][19]

### **Mandatory Visualizations**

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and spectroscopic characterization of a known compound like **1,4-Cyclohexanedione** to verify its identity and purity against literature values.





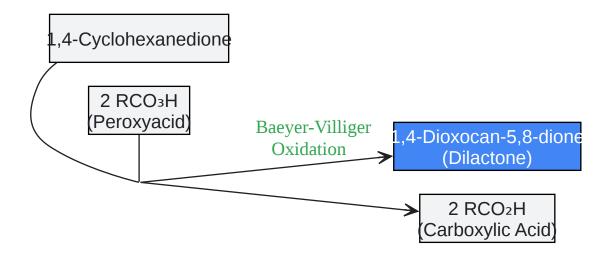
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Caption: Workflow for the characterization of **1,4-Cyclohexanedione**.

Reaction Pathway: Baeyer-Villiger Oxidation

**1,4-Cyclohexanedione** can undergo oxidation reactions. The Baeyer-Villiger oxidation is a notable reaction that converts ketones into esters (or lactones from cyclic ketones) using a peroxyacid. This pathway is significant for synthesizing lactones, which are valuable intermediates in organic chemistry.[20][21][22]





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Caption: Baeyer-Villiger oxidation of **1,4-Cyclohexanedione** to a dilactone.

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